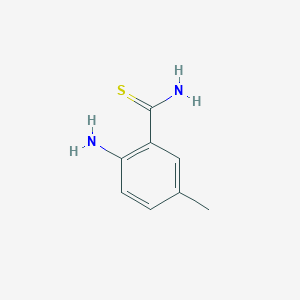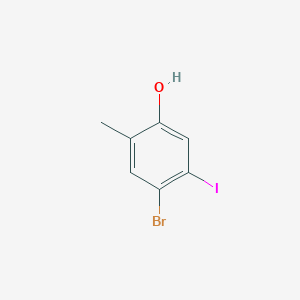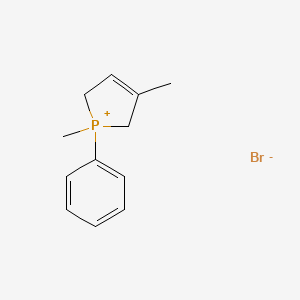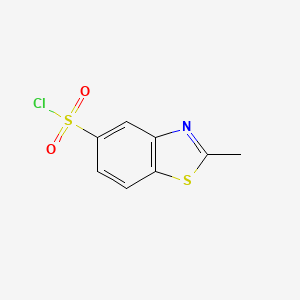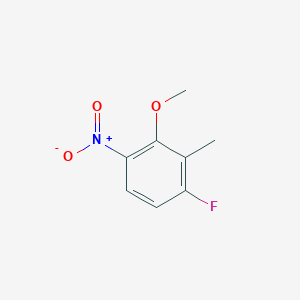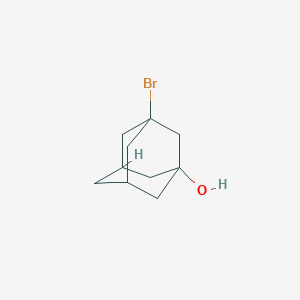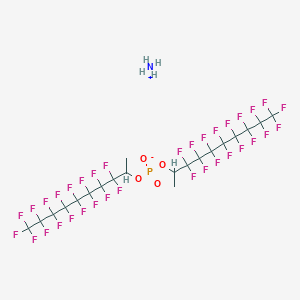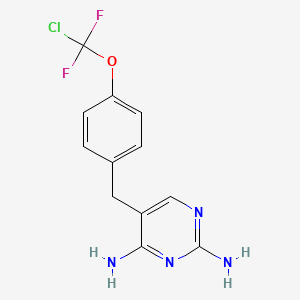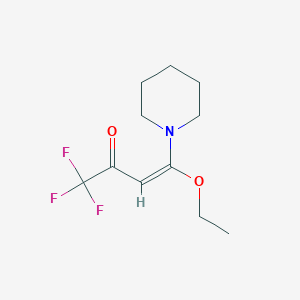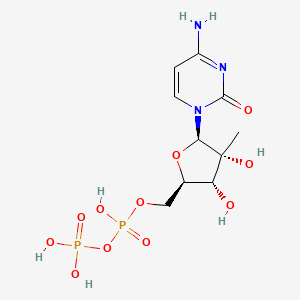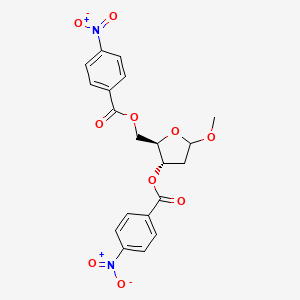
Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside: is a synthetic organic compound that belongs to the class of ribofuranosides It is characterized by the presence of nitrobenzoyl groups attached to the ribofuranoside moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside typically involves the protection of hydroxyl groups followed by selective nitration. The process begins with the protection of the hydroxyl groups on the ribofuranoside using benzoyl chloride in the presence of a base such as pyridine. This is followed by the nitration of the protected ribofuranoside using a nitrating agent like nitric acid in the presence of sulfuric acid. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions: Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Substituted ribofuranosides with various functional groups.
Aplicaciones Científicas De Investigación
Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mecanismo De Acción
The mechanism of action of Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside involves its interaction with specific molecular targets. The nitrobenzoyl groups are believed to play a crucial role in its biological activity by interacting with enzymes and proteins. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, the ribofuranoside moiety may facilitate the compound’s uptake into cells, enhancing its bioavailability .
Comparación Con Compuestos Similares
- Methyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranoside
- Methyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranoside
Comparison: Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside is unique due to the presence of nitrobenzoyl groups, which impart distinct chemical and biological properties. Compared to its analogs with chlorobenzoyl or benzoyl groups, the nitrobenzoyl derivative exhibits different reactivity and potential biological activities. The nitro groups can undergo reduction and substitution reactions, providing a versatile platform for further chemical modifications .
Propiedades
Fórmula molecular |
C20H18N2O10 |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
[(2R,3S)-5-methoxy-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C20H18N2O10/c1-29-18-10-16(32-20(24)13-4-8-15(9-5-13)22(27)28)17(31-18)11-30-19(23)12-2-6-14(7-3-12)21(25)26/h2-9,16-18H,10-11H2,1H3/t16-,17+,18?/m0/s1 |
Clave InChI |
NGKKKFKTIZCIEN-MYFVLZFPSA-N |
SMILES isomérico |
COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


